Cas no 1781650-64-3 (3-4-(diethylamino)phenylpropanal)

3-4-(diethylamino)phenylpropanal is a versatile organic compound with a diethylamino group attached to a benzene ring conjugated with a propanal group. This structure offers a unique balance of electron-donating and electron-withdrawing properties, making it suitable for various synthetic applications. Its ability to participate in nucleophilic aromatic substitution reactions is particularly noteworthy, enhancing its utility in the synthesis of complex organic molecules. The presence of the aldehyde group facilitates reactions with a variety of reagents, further expanding its synthetic potential.
3-4-(diethylamino)phenylpropanal structure
1781650-64-3 structure
Product Name:3-4-(diethylamino)phenylpropanal
CAS No:1781650-64-3
MF:C13H19NO
MW:205.296063661575
CID:6158507
PubChem ID:84104356
Update Time:2025-06-20

3-4-(diethylamino)phenylpropanal Chemical and Physical Properties

Names and Identifiers

    • 3-4-(diethylamino)phenylpropanal
    • EN300-1766707
    • 1781650-64-3
    • 3-[4-(diethylamino)phenyl]propanal
    • Inchi: 1S/C13H19NO/c1-3-14(4-2)13-9-7-12(8-10-13)6-5-11-15/h7-11H,3-6H2,1-2H3
    • InChI Key: GSFYFKKXKAUYFC-UHFFFAOYSA-N
    • SMILES: O=CCCC1C=CC(=CC=1)N(CC)CC

Computed Properties

  • Exact Mass: 205.146664230g/mol
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 20.3Ų

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Additional information on 3-4-(diethylamino)phenylpropanal

Introduction to 3-4-(Diethylamino)phenylpropanal (CAS No. 1781650-64-3)

3-4-(Diethylamino)phenylpropanal, with the Chemical Abstracts Service (CAS) number 1781650-64-3, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound belongs to the class of aromatic aldehydes and is characterized by its diethylamino substituent on the phenyl ring and an aldehyde functional group on the propyl side chain.

The molecular formula of 3-4-(Diethylamino)phenylpropanal is C12H17NO2, and its molecular weight is approximately 203.27 g/mol. The compound exhibits a pale yellow to white crystalline solid at room temperature and has a characteristic aldehyde odor. Its solubility in water is limited, but it is highly soluble in organic solvents such as ethanol, methanol, and dichloromethane.

In terms of its chemical properties, 3-4-(Diethylamino)phenylpropanal is known for its reactivity as an electrophile due to the presence of the aldehyde group. This makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules through condensation reactions, such as aldol condensations and Knoevenagel condensations. Additionally, the diethylamino group imparts basicity to the molecule, which can be useful in acid-base reactions and as a ligand in coordination chemistry.

The synthesis of 3-4-(Diethylamino)phenylpropanal typically involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-diethylaminobenzaldehyde with propionaldehyde in the presence of a suitable catalyst, followed by purification techniques such as column chromatography or recrystallization. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, including the use of microwave-assisted synthesis and catalytic systems that minimize waste production.

In the pharmaceutical industry, 3-4-(Diethylamino)phenylpropanal has shown promise as a lead compound for drug development. Its structural similarity to certain neurotransmitters and its ability to interact with specific receptors make it a potential candidate for treating neurological disorders. For instance, studies have explored its potential as an agonist or antagonist for serotonin receptors, which are implicated in conditions such as depression and anxiety. Preliminary results from these studies suggest that derivatives of 3-4-(Diethylamino)phenylpropanal could have therapeutic effects without significant side effects.

Beyond pharmaceutical applications, 3-4-(Diethylamino)phenylpropanal has also found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research in this area has focused on optimizing the electronic structure of derivatives of 3-4-(Diethylamino)phenylpropanal to enhance their performance in these devices. For example, modifying the substituents on the phenyl ring or introducing conjugated linkers can significantly improve charge transport properties.

The safety profile of 3-4-(Diethylamino)phenylpropanal is an important consideration for both research and industrial applications. While it is not classified as a hazardous substance under current regulations, proper handling procedures should be followed to ensure safety. This includes using personal protective equipment (PPE) such as gloves and goggles when handling the compound and ensuring adequate ventilation in laboratory settings.

In conclusion, 3-4-(Diethylamino)phenylpropanal (CAS No. 1781650-64-3) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and organic synthesis. Ongoing research continues to uncover new uses and properties of this compound, making it an exciting area of study for chemists and researchers alike.

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